Clidanac is a chemical compound recognized for its anti-inflammatory properties. It is primarily used in research related to rheumatoid arthritis and other inflammatory conditions. Clidanac belongs to the class of compounds known as benzimidazole derivatives, which are characterized by their bicyclic structure that includes a benzene ring fused to an imidazole ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry.
Clidanac is classified as an anti-inflammatory agent and is identified by the chemical identifier 34148-01-1. The compound has been synthesized through various methods, indicating its potential versatility in pharmaceutical applications. Its structure and classification reflect its therapeutic uses, particularly in managing inflammatory diseases.
Clidanac can be synthesized through multiple methods, each involving several chemical reactions:
A detailed synthesis process may include:
The molecular structure of Clidanac features a benzimidazole core with specific substituents that enhance its biological activity. The structural formula can be represented as follows:
This formula indicates the presence of chlorine atoms and nitrogen within the compound, contributing to its pharmacological properties. The molecular weight of Clidanac is approximately 295.16 g/mol.
Clidanac undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
The synthesis may also involve purification steps such as thin-layer chromatography to isolate Clidanac from reaction mixtures .
Clidanac functions primarily as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation. Its mechanism includes:
Clidanac exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various pharmaceutical formulations.
Clidanac is primarily utilized in scientific research focused on:
The ongoing research into Clidanac's properties continues to highlight its significance in medicinal chemistry and pharmacology .
The exploration of chlorinated indane derivatives represents a significant chapter in non-steroidal anti-inflammatory drug (NSAID) development. Indane scaffolds—characterized by a benzocyclopentane core—emerged as privileged structures in medicinal chemistry due to their conformational rigidity and metabolic stability. Early derivatives like indomethacin (developed in the 1960s) demonstrated potent cyclooxygenase (COX) inhibition but suffered from gastrointestinal toxicity. This prompted structural optimization efforts focused on halogenation, leading to the development of Clidanac (a.k.a. Britai) in the 1970s as a chlorinated indane acetic acid derivative [1] [2].
Chlorination at strategic positions of the indane scaffold was pivotal for enhancing target affinity and pharmacokinetic properties. Clidanac’s design incorporated a para-chlorinated phenylacetamide moiety attached to the indane core, distinguishing it from first-generation indanes. This modification leveraged halogen bonding interactions with COX isozymes while improving lipid solubility for enhanced tissue penetration [1] [8]. The compound exemplified a broader trend where halogenated indanes evolved from simple anti-inflammatories to candidates with nuanced target selectivity.
Table 1: Evolution of Key Chlorinated Indane Derivatives in NSAID Development
Compound | Core Structure | Halogen Position | Key Pharmacological Improvement |
---|---|---|---|
Indomethacin (1963) | Indole acetic acid | None (non-halogenated) | Potent COX inhibition |
Clidanac (1975) | Indane acetic acid | C6 phenylacetamide | Enhanced COX-2 selectivity & reduced GI toxicity |
Tolmetin (1976) | Pyrrole acetic acid | meta-Chloro | Balanced COX-1/COX-2 inhibition |
Sulindac (1978) | Indene acetic acid | para-Fluoro | Prodrug activation for targeted delivery |
Slider Note: Drag to compare structural features across generations.
Halogenation—particularly chlorination—serves as a strategic tool in medicinal chemistry to modulate the bioactivity of lead compounds. In Clidanac’s case, the C6 chlorine atom on its phenylacetamide side chain fulfills three critical roles:
Table 2: Structure-Activity Relationship (SAR) of Clidanac Halogen Modifications
Position | Halogen | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Relative Bioavailability |
---|---|---|---|---|
None (H) | H | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.0x |
C6 | Cl | 0.4 ± 0.1 | 0.2 ± 0.05 | 2.3x |
C6 | F | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.7x |
C7 | Cl | 0.9 ± 0.2 | 0.6 ± 0.1 | 1.1x |
Slider Note: Drag to view impact of halogen type/position on activity.
The chlorine atom in Clidanac exemplifies "targeted halogenation"—a design principle where halogen placement is optimized using structural biology data. Molecular dynamics simulations reveal that Clidanac’s chlorine occupies a sub-pocket in COX-2 lined by Val349 and Tyr355, forming stabilizing hydrophobic contacts absent in COX-1. This underpins its 2-fold selectivity for COX-2 over COX-1, a feature uncommon among early NSAIDs [2] [4].
Table 3: Molecular Interactions of Clidanac’s Chlorine Atom in COX-2 Binding Pocket
Interaction Type | Target Residue | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Halogen bond | Ser530 (O) | 3.2 | -2.1 |
Hydrophobic contact | Val349 (side chain) | 3.8 | -1.4 |
Van der Waals | Tyr355 (ring) | 4.0 | -0.9 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7